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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415 Get Quote

A comprehensive search of peer-reviewed scientific literature did not yield studies that have

utilized the S-enantiomer of Firsocostat as a control for comparative analysis. While the

existence of the S-enantiomer is noted by chemical suppliers, its biological activity and use in

controlled experiments are not detailed in publicly accessible research. Typically, for chiral

molecules like Firsocostat, one enantiomer (in this case, the R-enantiomer, also known as GS-

0976) possesses the primary pharmacological activity, while the other is significantly less active

or inactive. The inactive enantiomer is often used as a negative control in preclinical

development to demonstrate the stereospecificity of the active compound. However, these

specific experiments are often part of internal drug discovery and development reports and are

not always published in peer-reviewed journals.

In the absence of direct comparative data for the S-enantiomer, this guide provides a

comprehensive overview of the active R-enantiomer of Firsocostat, including its mechanism of

action, and available preclinical and clinical data. This information serves as a valuable

resource for researchers by detailing the established effects and experimental protocols

associated with the pharmacologically active form of the molecule.

Firsocostat (R-enantiomer, GS-0976): A Guide for
Researchers
Firsocostat (also known as GS-0976 and ND-630) is a potent, liver-targeted, allosteric inhibitor

of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2)[1][2][3]. It is under investigation

for the treatment of non-alcoholic steatohepatitis (NASH)[1][3][4].
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Mechanism of Action
ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for

synthesizing fatty acids[1][4]. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA.

Malonyl-CoA is a crucial building block for fatty acid synthesis and also acts as an allosteric

inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of

fatty acids into the mitochondria for β-oxidation[1][4].

Firsocostat allosterically binds to the biotin carboxylase (BC) domain of ACC, preventing its

dimerization and subsequent enzymatic activity[1][2]. By inhibiting both ACC1 (cytosolic) and

ACC2 (mitochondrial), Firsocostat is designed to decrease hepatic DNL and increase fatty acid

oxidation, thereby reducing the accumulation of fat in the liver (hepatic steatosis)[1].
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Caption: Mechanism of Action of Firsocostat.
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Compound Target IC₅₀ (nM) Assay

Firsocostat (ND-630) Human ACC1 2.1 Enzymatic Assay

Firsocostat (ND-630) Human ACC2 6.1 Enzymatic Assay

Data sourced from MedchemExpress and Selleck Chemicals product pages.[5][6]

Cellular Activity
Compound Effect EC₅₀ (nM) Cell Line

Firsocostat (ND-630)
Inhibition of Fatty Acid

Synthesis
66 HepG2

Data sourced from Selleck Chemicals product page.[6]

Clinical Efficacy (Phase 2 Study in NASH Patients)
Parameter

Firsocostat 20 mg
(n=46)

Placebo (n=26) p-value

Median Relative

Change in MRI-PDFF*

from Baseline

-29% -8% 0.002

Patients with ≥30%

Reduction in MRI-

PDFF

48% 15% 0.004

Median Relative

Change in TIMP-1**

from Baseline

-7.9% -1.5% 0.022

*MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction, a measure of liver fat.

**TIMP-1: Tissue Inhibitor of Metalloproteinase-1, a serum marker of liver fibrosis. Data from a

12-week study.[7][8]
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In Vitro ACC Inhibition Assay
Detailed protocols for in vitro enzymatic assays are proprietary to the discovering entities.

However, a general method involves incubating the recombinant human ACC1 or ACC2

enzyme with its substrate, acetyl-CoA, and co-factors in the presence of varying concentrations

of the inhibitor (Firsocostat). The enzyme activity is typically measured by quantifying the rate

of product (malonyl-CoA) formation, often using a coupled-enzyme system or radioisotope-

labeled substrates.

Cellular Fatty Acid Synthesis Assay
A common method for assessing fatty acid synthesis in a cellular context, as performed with

HepG2 cells, is described below:

Cell Culture: HepG2 cells are cultured in a suitable medium.

Treatment: Cells are treated with various concentrations of Firsocostat.

Labeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to the culture medium.

Incubation: Cells are incubated for a set period (e.g., 4 hours) to allow for the incorporation

of the radiolabel into newly synthesized fatty acids.

Lipid Extraction: Cellular lipids are extracted using organic solvents.

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured

using scintillation counting. The EC₅₀ value is then calculated based on the dose-dependent

inhibition of [¹⁴C]acetate incorporation.[1]

Clinical Trial Protocol (Phase 2, NCT02856151)
The following provides a summarized workflow for the Phase 2 clinical trial evaluating

Firsocostat in NASH patients:

Patient Population: Adults with a diagnosis of NASH and evidence of liver fibrosis.

Study Design: A randomized, double-blind, placebo-controlled trial.
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Randomization: Patients were assigned to receive Firsocostat (5 mg or 20 mg) or a matching

placebo, administered orally once daily for 12 weeks[8].

Primary Endpoint Assessment: The primary efficacy endpoint was the change in hepatic fat

content from baseline to week 12, as measured by MRI-PDFF[8].

Secondary and Exploratory Endpoints: These included the proportion of patients achieving a

≥30% relative reduction in MRI-PDFF, and changes in serum markers of liver fibrosis and

injury, such as TIMP-1 and Alanine Aminotransferase (ALT)[7][8].
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Click to download full resolution via product page

Caption: Simplified workflow of the Phase 2 clinical trial for Firsocostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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